An In-Depth Technical Guide to 3-Hydroxypentadecanoyl-CoA: Structure, Function, and Metabolic Significance
An In-Depth Technical Guide to 3-Hydroxypentadecanoyl-CoA: Structure, Function, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxypentadecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. As a 15-carbon 3-hydroxyacyl-CoA, its metabolism is integral to cellular energy homeostasis and is implicated in various metabolic pathways. This guide provides a comprehensive overview of the structure, function, and metabolic fate of 3-hydroxypentadecanoyl-CoA, along with relevant experimental methodologies for its study. A thorough understanding of this molecule is vital for researchers investigating fatty acid metabolism, metabolic disorders, and for the development of novel therapeutic agents targeting these pathways.
Chemical Structure and Properties
3-Hydroxypentadecanoyl-CoA is a thioester derivative of coenzyme A and 3-hydroxypentadecanoic acid. The molecule consists of a 15-carbon acyl chain with a hydroxyl group at the beta-position (carbon 3), linked to the sulfhydryl group of coenzyme A.
Chemical Identifiers
While a dedicated PubChem entry for 3-hydroxypentadecanoyl-CoA is not available, its structure can be inferred from similar 3-hydroxyacyl-CoAs. The following identifiers are for the closely related 3-hydroxydecanoyl-CoA and can be adapted.
| Identifier | Value (for 3-hydroxydecanoyl-CoA) |
| IUPAC Name | S-[2-[[[(2R)-2-hydroxy-3,3-dimethyl-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxybutanoyl]amino]ethyl] 3-hydroxydecanoate |
| SMILES | CCCCCCCC(O)CC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@H]1OP(=O)(O)O">C@Hn1cnc2c(N)ncnc12 |
| InChI | InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19?,20+,24+,25+,26-,30+/m0/s1 |
| Chemical Formula | C36H64N7O18P3S |
| Molecular Weight | 1007.9 g/mol |
Note: The SMILES and InChI strings are for (S)-3-hydroxydecanoyl-CoA and the chemical formula and molecular weight are for 3-hydroxypentadecanoyl-CoA.
Biological Function and Metabolic Pathways
3-Hydroxypentadecanoyl-CoA is an essential intermediate in the catabolism of odd-chain fatty acids, specifically pentadecanoic acid (C15:0). This process, known as beta-oxidation, occurs within the mitochondrial matrix and serves to generate acetyl-CoA, NADH, and FADH2, which are subsequently utilized in the citric acid cycle and oxidative phosphorylation to produce ATP.
Mitochondrial Beta-Oxidation of Odd-Chain Fatty Acids
The breakdown of pentadecanoyl-CoA proceeds through successive cycles of beta-oxidation until the final three-carbon unit, propionyl-CoA, is formed. 3-Hydroxypentadecanoyl-CoA appears in the third cycle of this process.
Caption: Mitochondrial beta-oxidation of pentadecanoyl-CoA.
The Human Metabolome Database entry for 3-hydroxypentadecanoyl-CoA describes its role as a long-chain acyl-CoA that undergoes beta-oxidation.[1] This process involves four key enzymatic steps:
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Dehydrogenation: A long-chain acyl-CoA dehydrogenase converts the acyl-CoA to a trans-Δ2-enoyl-CoA, producing FADH2.
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Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond to form 3-hydroxyacyl-CoA.
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Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.
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Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[1]
This cycle repeats until the final three carbons are released as propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.
Transport into Mitochondria
As a long-chain acyl-CoA, 3-hydroxypentadecanoyl-CoA requires the carnitine shuttle to cross the inner mitochondrial membrane. It is first converted to 3-hydroxypentadecanoylcarnitine by carnitine palmitoyltransferase I (CPT1), transported across the membrane by carnitine-acylcarnitine translocase, and then converted back to 3-hydroxypentadecanoyl-CoA by carnitine palmitoyltransferase II (CPT2).[1]
Quantitative Data
The following table summarizes kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with different substrates. This data can be used to estimate the potential activity with a C15 substrate.
| Substrate (3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA | C4 | 18 | 125 |
| Hexanoyl-CoA | C6 | 5 | 150 |
| Octanoyl-CoA | C8 | 3 | 160 |
| Decanoyl-CoA | C10 | 2 | 140 |
| Dodecanoyl-CoA | C12 | 2 | 110 |
| Tetradecanoyl-CoA | C14 | 2 | 80 |
| Hexadecanoyl-CoA | C16 | 2 | 60 |
Data adapted from studies on L-3-hydroxyacyl-CoA dehydrogenase.
Experimental Protocols
The study of 3-hydroxypentadecanoyl-CoA involves its synthesis, detection, and the characterization of enzymes that metabolize it.
Synthesis of 3-Hydroxyacyl-CoAs
A general method for the synthesis of 3-hydroxyacyl-CoAs involves the coupling of the corresponding 3-hydroxy fatty acid with coenzyme A. While a specific protocol for 3-hydroxypentadecanoic acid is not detailed, a general procedure can be adapted from the synthesis of similar compounds.
General Protocol for Synthesis of 3-Oxoacyl-CoA (a related intermediate):
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Preparation of 3-Hydroxy Fatty Acid: The 3-hydroxy fatty acid can be synthesized via a Reformatsky reaction between the appropriate aldehyde (in this case, tridecanal (B79276) for a C15 acid) and ethyl bromoacetate, followed by hydrolysis.
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Oxidation to 3-Oxo Fatty Acid: The synthesized 3-hydroxy fatty acid is then oxidized to the corresponding 3-oxo fatty acid using an oxidizing agent like Jones reagent.
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Coupling with Coenzyme A: The 3-oxo fatty acid is activated, for example, by forming a mixed anhydride, and then reacted with coenzyme A to form the 3-oxoacyl-CoA.
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Reduction to 3-Hydroxyacyl-CoA: The 3-oxoacyl-CoA can be stereoselectively reduced to the desired (S)- or (R)-3-hydroxyacyl-CoA using an appropriate reducing agent or an enzyme.
Caption: General workflow for the synthesis of 3-hydroxyacyl-CoAs.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase
The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
Principle: 3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+
Reagents:
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Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
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NAD+ solution (e.g., 2 mM)
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3-Hydroxypentadecanoyl-CoA solution (substrate)
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Enzyme preparation (e.g., purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract)
Procedure:
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Prepare a reaction mixture containing phosphate buffer and NAD+ in a cuvette.
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Add the enzyme preparation and incubate to equilibrate.
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Initiate the reaction by adding the 3-hydroxypentadecanoyl-CoA substrate.
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Monitor the increase in absorbance at 340 nm over time.
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Calculate the enzyme activity based on the rate of NADH formation (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Caption: Workflow for the enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.
Sample Preparation:
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Homogenize tissue or cell samples in a suitable extraction buffer.
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Perform a liquid-liquid extraction to separate lipids and other metabolites.
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The aqueous phase containing the acyl-CoAs is collected, dried, and reconstituted in a solvent compatible with the LC system.
LC-MS/MS Analysis:
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Chromatography: Reverse-phase liquid chromatography is typically used to separate the different acyl-CoA species.
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Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acyl-CoA are monitored for high selectivity and sensitivity.
Conclusion
3-Hydroxypentadecanoyl-CoA is a key metabolite in the degradation of odd-chain fatty acids. Its proper metabolism is essential for maintaining cellular energy balance. This guide has provided a detailed overview of its structure, function, and the experimental approaches used for its investigation. Further research into the specific roles and regulation of 3-hydroxypentadecanoyl-CoA and its metabolizing enzymes will undoubtedly provide deeper insights into metabolic health and disease, and may unveil new targets for therapeutic intervention. health and disease, and may unveil new targets for therapeutic intervention.
